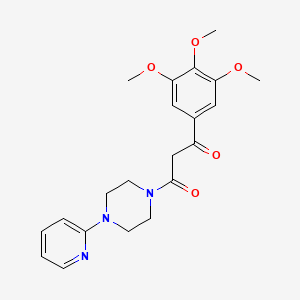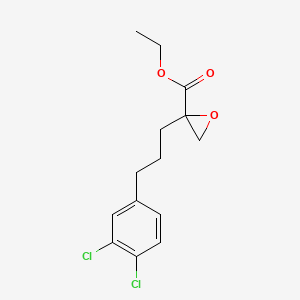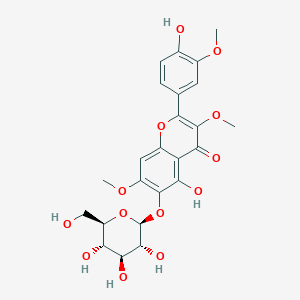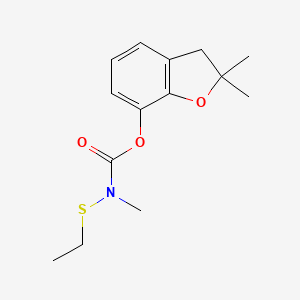
3-Dimethylaminopropyl 2-(4-aminophenylthiomethyl)benzoate dihydrochloride monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-[(4-azaniumylphenyl)sulfanylmethyl]benzoyl]oxypropyl-dimethylazanium dichloride is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(4-azaniumylphenyl)sulfanylmethyl]benzoyl]oxypropyl-dimethylazanium dichloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-aminophenylthiomethylbenzoyl chloride with 3-chloropropyl dimethylamine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction conditions, leading to higher efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-[(4-azaniumylphenyl)sulfanylmethyl]benzoyl]oxypropyl-dimethylazanium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sulfuric acid for sulfonation. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include benzoic acid derivatives, amine derivatives, and substituted aromatic compounds .
Applications De Recherche Scientifique
3-[2-[(4-azaniumylphenyl)sulfanylmethyl]benzoyl]oxypropyl-dimethylazanium dichloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[2-[(4-azaniumylphenyl)sulfanylmethyl]benzoyl]oxypropyl-dimethylazanium dichloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole derivatives: These compounds share a similar aromatic structure and have comparable chemical properties.
Benzofuran derivatives: These compounds also have an aromatic ring system and exhibit similar reactivity.
Uniqueness
What sets 3-[2-[(4-azaniumylphenyl)sulfanylmethyl]benzoyl]oxypropyl-dimethylazanium dichloride apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
73150-36-4 |
|---|---|
Formule moléculaire |
C19H26Cl2N2O2S |
Poids moléculaire |
417.4 g/mol |
Nom IUPAC |
3-[2-[(4-azaniumylphenyl)sulfanylmethyl]benzoyl]oxypropyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C19H24N2O2S.2ClH/c1-21(2)12-5-13-23-19(22)18-7-4-3-6-15(18)14-24-17-10-8-16(20)9-11-17;;/h3-4,6-11H,5,12-14,20H2,1-2H3;2*1H |
Clé InChI |
QRZKGSRIICILEA-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCCOC(=O)C1=CC=CC=C1CSC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13754263.png)
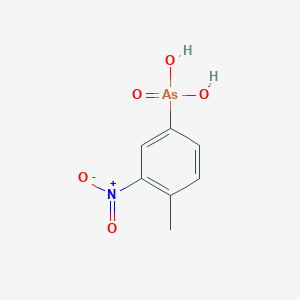
![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)

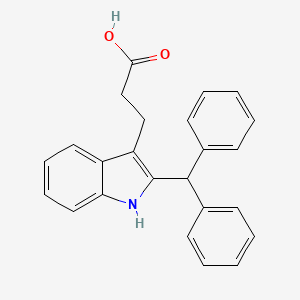

![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

